molecular formula C6H9FN4O B11817686 1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide

1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide

Cat. No.: B11817686
M. Wt: 172.16 g/mol
InChI Key: FIAJQOUAFRPSDX-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N’-hydroxypyrazole-4-carboximidamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluoroethyl group and a hydroxyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N’-hydroxypyrazole-4-carboximidamide typically involves the reaction of pyrazole derivatives with fluoroethylating agents under controlled conditions. One common method includes the use of 2-fluoroethylamine as a starting material, which reacts with pyrazole-4-carboximidamide in the presence of a suitable catalyst and solvent. The reaction is carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and yield. The use of microreactors and advanced purification techniques further optimizes the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N’-hydroxypyrazole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-fluoroethyl)-N’-hydroxypyrazole-4-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N’-hydroxypyrazole-4-carboximidamide involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroethyl)-N’-hydroxypyrazole-4-carboximidamide
  • 1-(2-bromoethyl)-N’-hydroxypyrazole-4-carboximidamide
  • 1-(2-iodoethyl)-N’-hydroxypyrazole-4-carboximidamide

Uniqueness

1-(2-fluoroethyl)-N’-hydroxypyrazole-4-carboximidamide is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C6H9FN4O

Molecular Weight

172.16 g/mol

IUPAC Name

1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide

InChI

InChI=1S/C6H9FN4O/c7-1-2-11-4-5(3-9-11)6(8)10-12/h3-4,12H,1-2H2,(H2,8,10)

InChI Key

FIAJQOUAFRPSDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCF)C(=NO)N

Origin of Product

United States

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